Cas no 1909288-39-6 (rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine)

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Furanamine, tetrahydro-2-(1-methyl-1H-pyrazol-5-yl)-, (2R,3R)-
- rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine
-
- MDL: MFCD28968149
- インチ: 1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3/t6-,8-/m1/s1
- InChIKey: SZODTXFPWVBAML-HTRCEHHLSA-N
- ほほえんだ: O1CC[C@@H](N)[C@@H]1C1N(C)N=CC=1
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 312.4±42.0 °C at 760 mmHg
- フラッシュポイント: 119.9±19.8 °C
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263317-0.25g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 0.25g |
$683.0 | 2024-06-18 | |
Enamine | EN300-263317-0.5g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Enamine | EN300-263317-5.0g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Enamine | EN300-263317-1g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 1g |
$743.0 | 2023-09-14 | ||
Enamine | EN300-263317-0.1g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 0.1g |
$653.0 | 2024-06-18 | |
Enamine | EN300-263317-1.0g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
Enamine | EN300-263317-2.5g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
Enamine | EN300-263317-10g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 10g |
$3191.0 | 2023-09-14 | ||
Enamine | EN300-263317-10.0g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-263317-0.05g |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |
1909288-39-6 | 95% | 0.05g |
$624.0 | 2024-06-18 |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amineに関する追加情報
Introduction to Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine and Its Significance in Modern Chemical Biology
Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) is a compound with the CAS number 1909288-39-6, which has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) features a chiral oxolane ring fused with a 1-methylpyrazole moiety, which contributes to its distinct pharmacological profile. The presence of the oxolane ring enhances the compound's solubility and bioavailability, while the pyrazole group introduces specific interactions with biological targets. These structural characteristics make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The compound's ability to interact with these targets has led to several innovative research initiatives aimed at uncovering its therapeutic potential.
One of the most compelling aspects of Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) is its stereochemical configuration. The specific arrangement of atoms in its chiral center (2R,3R) ensures high enantiomeric purity, which is crucial for achieving optimal biological activity. This stereochemical specificity has been a focus of numerous synthetic studies aimed at developing efficient methods for its preparation and purification.
The synthesis of Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled the development of more efficient and scalable routes for producing this compound. These advancements have not only facilitated further research but also opened new avenues for industrial applications.
In the realm of drug discovery, Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) has been investigated for its potential as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block for designing novel therapeutic agents with improved efficacy and reduced side effects. Several research groups have reported promising results from preclinical studies using derivatives of this compound, highlighting its significance in drug development.
The pharmacological properties of Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) have also been explored in the context of targeted therapy. Studies have shown that this compound can selectively interact with specific proteins and enzymes involved in disease pathways, leading to modulations that may have therapeutic benefits. These findings have prompted further investigation into its potential as a lead compound for developing new treatments for various medical conditions.
The use of computational methods has played a crucial role in understanding the interactions between Rac-(2R,3R-2-(1-methyl-1H-pyrazol-5-yloxlane)-3-amine) and biological targets. Molecular modeling techniques have provided valuable insights into its binding affinity and mode of action, guiding the design of more effective derivatives. These computational approaches have complemented experimental studies, leading to a more comprehensive understanding of this compound's pharmacological profile.
In conclusion, Rac-(2R,3R-2-(1-methyl-lH-pyrazol-S-yloxlane)-S-amine) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural features, stereochemical configuration, and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.
1909288-39-6 (rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) 関連製品
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)
- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)




